3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine

Description

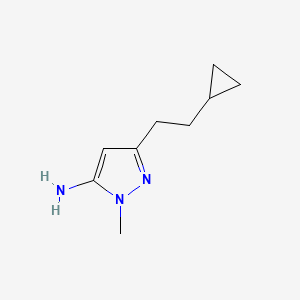

3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a cyclopropylethyl substituent at position 3 of the pyrazole ring and a methyl group at position 1.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(2-cyclopropylethyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-4-7-2-3-7/h6-7H,2-5,10H2,1H3 |

InChI Key |

HBQBTLWWODCAJO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).

Industry: Limited applications due to its specialized nature, but it may find use in custom synthesis.

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific interactions with biological targets.

- It could act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazole-5-amine derivatives and their structural features:

Key Observations:

- Electronic Effects : Aryl substituents (e.g., 4-chlorophenyl in ) introduce electron-withdrawing or donating effects, while alkyl groups (e.g., cyclopropylethyl) primarily influence hydrophobicity.

- Synthetic Yields : Reductive amination () achieves higher yields (88%) compared to pyrimidine coupling (40% in ), highlighting the impact of reaction conditions.

Reductive Amination (High-Yield Route)

- Example : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized via a one-pot solvent-free condensation followed by NaBH₄ reduction (88% yield) .

- Applicability to Target Compound : Similar reductive amination could be employed for the target compound if an aldehyde precursor (e.g., cyclopropylethyl aldehyde) is available.

Heterocyclic Coupling (Lower-Yield Route)

- Example : 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine requires 48 hours at 80°C (40% yield) .

- Challenges : Extended reaction times and lower yields suggest sensitivity to steric or electronic factors.

Physicochemical and Spectroscopic Properties

NMR and MS Data Comparisons

- 3-(tert-Butyl) Derivative :

- $ ^1H $-NMR: Broad singlet at 3.34 ppm (NH), doublet at 4.16 ppm (methylene).

- MS: Molecular ion peaks consistent with expected fragmentation.

- Pyrimidine Derivative :

- $ ^1H $-NMR: Singlet at 12.17 ppm (NH), 6.26 ppm (pyrazole proton).

- MS-ESI: [M–H]⁻ at m/z 248.0.

- Target Compound Inference : Expected NH proton resonance near 3–4 ppm and cyclopropylethyl protons as multiplet(s) in $ ^1H $-NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.